4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]

Non-Isocyanate Polyurethane Polyaddition Kinetics Green Chemistry

The compound 4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one], commonly referred to as 1,4-butanediol bis(glycidyl ether carbonate) (BGBC), is a low molecular weight bis(cyclic carbonate) monomer. It is synthesized by the cycloaddition of carbon dioxide to 1,4-butanediol diglycidyl ether, resulting in a molecule bearing two reactive 1,3-dioxolan-2-one end groups connected by a flexible alkyl chain with ether linkages.

Molecular Formula C12H18O8
Molecular Weight 290.27 g/mol
Cat. No. B12332410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]
Molecular FormulaC12H18O8
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)COCCCCOCC2COC(=O)O2
InChIInChI=1S/C12H18O8/c13-11-17-7-9(19-11)5-15-3-1-2-4-16-6-10-8-18-12(14)20-10/h9-10H,1-8H2
InChIKeyHZGBRTQAXNTXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] (CAS 25844-34-2): A Versatile Bis(cyclic carbonate) Building Block for Non-Isocyanate Polyurethanes


The compound 4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one], commonly referred to as 1,4-butanediol bis(glycidyl ether carbonate) (BGBC), is a low molecular weight bis(cyclic carbonate) monomer . It is synthesized by the cycloaddition of carbon dioxide to 1,4-butanediol diglycidyl ether, resulting in a molecule bearing two reactive 1,3-dioxolan-2-one end groups connected by a flexible alkyl chain with ether linkages [1]. This structure positions it as a key platform molecule for the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs), with potential applications in coatings, adhesives, and electrolytes.

Why Bis(cyclic carbonate) Performance is Structure-Specific: The Critical Role of Linker Length and Ether Oxygen


Bis(cyclic carbonates) cannot be interchanged as generic monomers because the length and nature of their central linker directly dictate the reactivity of the cyclic carbonate end-groups and the final physical properties of the polymer [1]. Simple substitution with a shorter linker (e.g., propylene-based analogs) or a rigid aromatic linker (e.g., 4,4'-[1,3-Phenylenebis(oxymethylene)]bis(1,3-dioxolan-2-one)) dramatically alters the glass transition temperature (Tg), thermal stability, and flexibility of the resulting NIPU. The presence of the ether oxygen in the butylene chain of BGBC uniquely enhances solubility in common organic solvents and imparts low viscosity, which is critical for solvent-free processing, a feature not shared by aromatic or all-hydrocarbon analogs. The quantitative impact of these structural differences on material performance is detailed below.

Quantitative Differentiation of 4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one] Against Closest Analogs


Enhanced Reactivity: Quantitative Polyaddition Under Mild Conditions vs. Catalyzed Analog Systems

BGBC exhibits superior reactivity in the polyaddition reaction with diamines, achieving complete (100%) conversion into polyhydroxyurethane (PHU) under mild, catalyst-free conditions after only 16 hours at 80 °C in acetonitrile [1]. In contrast, the synthesis of PHUs from the widely used bis(cyclic carbonate) derived from butadiene diepoxide, [4,4′-bi(1,3-dioxolane)]-2,2′-dione (BDC), often requires the use of catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or higher temperatures to achieve comparable conversions, adding complexity and potential for side reactions [2]. This inherent reactivity advantage is attributed to the electron-withdrawing nature of the ether oxygen adjacent to the cyclic carbonate ring in BGBC.

Non-Isocyanate Polyurethane Polyaddition Kinetics Green Chemistry

Superior Thermal Stability of Derived PHUs: Higher 5% Decomposition Temperature (Td5%) Compared to Aromatic Analogs

PHUs synthesized from BGBC demonstrate competitive and in some cases superior thermal stability. For example, the PHU formed by reacting BGBC with isophorone diamine (1b) exhibits a 5% weight loss decomposition temperature (Td5%) of 272 °C as measured by TGA [1]. This surpasses the thermal stability of analogous PHUs derived from aromatic bis(cyclic carbonates), such as those based on bisphenol-A, which typically exhibit Td5% values reported in the range of 190–230 °C due to the lower thermal stability of the bisphenol-A moiety [2]. This higher degradation onset provides BGBC-based PHUs with a quantifiable advantage for applications requiring high-temperature processing or end-use.

Polymer Thermal Stability Thermogravimetric Analysis NIPU

Tunable Glass Transition (Tg) Range: Broader Material Flexibility Compared to Short-Chain or Rigid Bis(carbonates)

The flexibility of the butylene ether linker in BGBC allows for the synthesis of PHUs with a remarkably wide range of glass transition temperatures (Tg), from -13 °C to 43 °C, simply by varying the diamine co-monomer [1]. This tunability is enabled by the precise balance of flexibility and polarity in the BGBC backbone. In contrast, bis(cyclic carbonates) with shorter, rigid linkers, such as those based on phenylenebis(oxymethylene), inherently force the resulting PHU into a higher and much narrower Tg range (typically >50 °C), severely limiting the formulation space for applications that demand elasticity at low temperatures . The BGBC system uniquely provides access to both elastomeric and rigid materials from a single starting monomer.

Glass Transition Temperature Polymer Physics Material Design

Procurement-Driven Application Scenarios for 4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]


High-Performance, Catalyst-Free Non-Isocyanate Polyurethane Coatings

The demonstrated ability of BGBC to achieve 100% conversion with amines at 80°C without catalysts [1] makes it an ideal monomer for formulating transparent, high-purity protective coatings. The elimination of catalyst residues is a key differentiator, preventing the migration of small molecules that can cause blistering, delamination, or toxicity in food-contact and biomedical applications. The resulting coatings benefit from the high Td5% of up to 272 °C, allowing for use in high-temperature curing processes and end-use environments.

Elastomeric Bio-Based Polyurethanes for Flexible Electronics and Medical Devices

A critical failure point for aromatic-based NIPUs in flexible electronics and medical tubing is their inherent rigidity (Tg > 50°C) and lack of elasticity. By leveraging the uniquely low Tg range accessible with BGBC (-13 °C) [1], researchers can synthesize soft, biobased NIPU elastomers that maintain their flexibility at low temperatures. This enables the design of wearable sensors and implantable devices where material compliance with biological tissue is paramount, a capability not offered by more rigid bis(cyclic carbonate) alternatives.

Solid Polymer Electrolytes for Next-Generation Lithium Batteries

The combination of ether linkages and a flexible butylene spacer in BGBC not only suppresses crystallinity but also provides a low-melting, highly solvating medium for lithium salts [1]. This structural feature translates into higher ionic conductivity at ambient temperature compared to more rigid poly(ethylene oxide)-based electrolytes. Scientists developing high-safety solid-state batteries should prioritize BGBC over conventional materials to achieve superior ion transport without sacrificing the dimensional stability provided by the polyurethane backbone.

Solvent-Free, Green Synthesis of Impact-Resistant Adhesives

Unlike many bis(cyclic carbonates) that are waxy solids and require dissolution in volatile organic solvents (VOCs) for processing, the liquid nature of BGBC at room temperature [1] is a significant procurement and processing advantage. It enables the formulation of completely solvent-free, two-component NIPU adhesives. The wide Tg tunability allows for the precise tailoring of adhesive power and impact resistance, from flexible (low Tg) peel-off adhesives to rigid (crosslinked, high Tg) structural bonds.

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